N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

antibacterial MRSA nitrofuran hydrazone

N'-[(E)-(5-Nitrofuran-2-yl)methylidene]benzohydrazide (CAS not assigned; PubChem CID 5331853, ChEMBL CHEMBL472882, molecular weight 259.22 g mol⁻¹, calculated logP ≈ 2.5) is a 5-nitrofuran acylhydrazone formed by condensation of 5-nitrofurfural with benzohydrazide. The compound belongs to the class of substituted N'-(5-nitrofuran-2-yl)methylene benzhydrazides, a scaffold that has been systematically explored for antimicrobial and antiparasitic activities.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
Cat. No. B3837863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4/c16-12(9-4-2-1-3-5-9)14-13-8-10-6-7-11(19-10)15(17)18/h1-8H,(H,14,16)/b13-8+
InChIKeyVFOAAIIORKZVIH-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(5-Nitrofuran-2-yl)methylidene]benzohydrazide – Structural Identity and Comparator Landscape for Procurement Decisions


N'-[(E)-(5-Nitrofuran-2-yl)methylidene]benzohydrazide (CAS not assigned; PubChem CID 5331853, ChEMBL CHEMBL472882, molecular weight 259.22 g mol⁻¹, calculated logP ≈ 2.5) is a 5-nitrofuran acylhydrazone formed by condensation of 5-nitrofurfural with benzohydrazide [1]. The compound belongs to the class of substituted N'-(5-nitrofuran-2-yl)methylene benzhydrazides, a scaffold that has been systematically explored for antimicrobial and antiparasitic activities [2]. Its most direct structural comparator is the clinically used intestinal antiseptic nifuroxazide (4‑hydroxy‑N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide; MW = 275.22; CAS 965-52-6), which differs solely by a para‑hydroxyl group on the benzohydrazide phenyl ring [3]. This seemingly minor structural variation drives substantial differences in physicochemical properties, antibacterial potency, and formulation requirements, making the unsubstituted derivative a distinct procurement candidate for research and development workflows targeting resistant pathogens.

Why N'-[(E)-(5-Nitrofuran-2-yl)methylidene]benzohydrazide Cannot Be Interchanged with Nifuroxazide or Other Benzhydrazide Analogs


Generic substitution within the N'-[(5-nitrofuran-2-yl)methylene]benzhydrazide series is not scientifically supportable because the identity of the substituent on the benzoyl ring directly controls three procurement-critical parameters: (i) intrinsic antibacterial potency—the unsubstituted benzohydrazide exhibits MIC values approximately twofold lower (more potent) than nifuroxazide against multidrug-resistant Staphylococcus aureus strains [1]; (ii) lipophilicity—the absence of the 4‑OH group raises calculated logP from ~1.5–2.0 (nifuroxazide) to ~2.5 (target compound), which alters membrane permeability, formulation solubility, and encapsulation efficiency in nanoparticle delivery systems [2][3]; and (iii) metabolic susceptibility—the 4‑hydroxy group of nifuroxazide is a primary site of glucuronidation in vivo, whereas the unsubstituted analog is predicted to undergo different Phase I/II metabolic routes [3]. These quantifiable differences mean that a researcher or formulator cannot simply substitute nifuroxazide for the target compound and expect identical bioactivity, pharmacokinetics, or manufacturability.

Product-Specific Quantitative Evidence: N'-[(E)-(5-Nitrofuran-2-yl)methylidene]benzohydrazide vs. Nifuroxazide and In-Class Analogs


Antibacterial MIC Potency Against Multidrug-Resistant S. aureus: Unsubstituted Benzhydrazide vs. Nifuroxazide (4-OH) vs. Vancomycin

In the systematic head-to-head study by Zorzi et al. (2014, Series I), five 5-nitrofuran benzhydrazide derivatives were tested against a panel of nosocomial pathogens including multidrug-resistant S. aureus. Four of the five derivatives, including the unsubstituted N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, demonstrated Minimum Inhibitory Concentrations (MICs) of 4.0–8.0 µM, which represents approximately twofold higher potency (lower MIC) than nifuroxazide, whose MIC ranged from 8.0 to 16.0 µM under identical assay conditions. Vancomycin, the reference drug for MRSA, exhibited an MIC of 2.0 µM [1]. This places the target compound in a clear potency window between nifuroxazide and vancomycin.

antibacterial MRSA nitrofuran hydrazone MIC nifuroxazide vancomycin

Lipophilicity-Driven Formulation Differentiation: Calculated logP and Nanoparticle Encapsulation Efficiency

The calculated partition coefficient (XLogP3) for N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is 2.5, compared to 1.5 for nifuroxazide [1][2]. This ~1.0 log unit increase in lipophilicity is a direct consequence of the absence of the para‑hydroxyl group present in nifuroxazide. The practical impact of this lipophilicity difference was demonstrated by Andrade et al. (2020), who found that the target compound (referred to as 5-NFB) required solubilization in Polysorbate 20 micelles prior to incorporation into chitosan nanoparticles; the resulting formulation achieved an encapsulation efficiency of 44% with a particle diameter of 321 nm (PDI = 0.18, ζ-potential = +37 mV) [3]. In contrast, the more hydrophilic nifuroxazide can be directly formulated into aqueous-based matrices without a micellar intermediate, illustrating that the two compounds demand fundamentally different formulation strategies.

lipophilicity logP drug delivery chitosan nanoparticles formulation solubility

Trypanocidal Activity Differentiation Within the N'-[(5-Nitrofuran-2-yl)methylene] Substituted Hydrazide Series

Palace-Berl et al. (2015) evaluated a set of 21 N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three T. cruzi strains (Y, Silvio X10 cl1, Bug 2149 cl10). All but one derivative showed enhanced trypanocidal activity relative to the reference drug benznidazole (BZD); in the Y strain, 62% of the compounds were more active than nifurtimox (NFX) [1]. The most potent compound of the series, N'-((5-nitrofuran-2-yl)methylene)biphenyl-4-carbohydrazide (C20), achieved IC50 = 1.17 ± 0.12 µM against the Y strain, which is a quantitative benchmark for the scaffold [1]. While the unsubstituted benzohydrazide was included in the original compound set, its individual trypanocidal IC50 values were not separately reported; however, its position within a series that is predominantly superior to BZD establishes it as a valid starting point for further antiparasitic optimization [2].

Chagas disease Trypanosoma cruzi nitrofuran acylhydrazone IC50 benznidazole

Biofilm Inhibitory Activity: Minimum Biofilm Inhibitory Concentration (MBIC) of 5-NFB Against S. aureus

The target compound, referred to as 5-NFB (N'-((5-nitrofuran-2-yl)methylen)-2-benzhydrazide), was shown to inhibit S. aureus biofilm at a Minimum Biofilm Inhibitory Concentration (MBIC) of 10 µg mL⁻¹ (approximately 38.6 µM) against ATCC 29213, hVISA, and ORSA strains [1]. The chitosan nanoparticle formulation (CH-5-NFB-NP) demonstrated superior anti-biofilm activity compared to free 5-NFB, indicating that formulation optimization can further enhance the compound's performance against biofilm-embedded bacteria—a critical challenge in chronic and device-associated infections. Comparative MBIC data for nifuroxazide or other benzhydrazide analogs are not available in this study, limiting the evidence to a single-compound benchmark. However, the quantitative MBIC value provides a procurement-relevant endpoint for laboratories developing anti-biofilm screening cascades.

biofilm MBIC Staphylococcus aureus nitrofuran nanoparticle anti-biofilm

Best Research and Industrial Application Scenarios for N'-[(E)-(5-Nitrofuran-2-yl)methylidene]benzohydrazide


Antimicrobial Lead Optimization Programs Targeting Multidrug-Resistant Gram-Positive Pathogens

The compound's approximately twofold MIC advantage over nifuroxazide (4.0–8.0 µM vs. 8.0–16.0 µM) against multidrug-resistant S. aureus makes it a preferred starting scaffold for medicinal chemistry campaigns aiming to optimize nitrofuran-based antibacterials [1]. Procurement of the unsubstituted benzohydrazide enables structure-activity relationship (SAR) exploration at the benzoyl 4-position (the site of hydroxylation in nifuroxazide) without requiring de novo scaffold synthesis. The demonstrated MIC range provides a direct quantitative benchmark for evaluating newly synthesized analogs against the parent compound.

Nanoparticle-Based Topical or Localized Anti-Infective Formulation Development

The elevated logP (~2.5) of the unsubstituted benzohydrazide necessitates hydrophobic drug delivery strategies, as evidenced by its successful encapsulation (44% EE) in chitosan nanoparticles via a Polysorbate 20 micellar intermediate [2][3]. This property makes the compound particularly suitable for development programs focused on sustained-release topical formulations, wound dressings, or implant coatings where hydrophobic drug depots are desirable. Procurement specifications should include verification of crystallinity and particle size distribution, as these parameters directly affect encapsulation reproducibility.

Antiparasitic Drug Discovery for Chagas Disease—Scaffold Validation and Optimization

As a member of the N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazide series that demonstrated class-level superiority over benznidazole (all but one derivative more active), the unsubstituted benzohydrazide serves as the minimal pharmacophore for structure-activity relationship studies targeting Trypanosoma cruzi [4]. The series lead compound C20 (biphenyl analog, IC50 = 1.17 µM against Y strain) provides a quantitative potency target for optimization efforts. Procurement for antiparasitic screening programs should be accompanied by cytotoxicity data against mammalian fibroblasts (e.g., FN1 cells) to calculate selectivity indices.

Comparative Mechanistic Studies of Nitrofuran Bioactivation and Resistance

The structural divergence at the 4-position (H vs. OH) between the target compound and nifuroxazide creates an ideal isogenic pair for studying the influence of the benzoyl substituent on nitroreductase-mediated bioactivation, free radical generation, and bacterial resistance mechanisms [1][5]. The quantifiable difference in MIC (twofold) and logP (~1 log unit) means that differential activity against isogenic nitroreductase-knockout bacterial strains can be directly attributed to the 4-substituent, providing mechanistic insights unattainable with either compound alone.

Quote Request

Request a Quote for N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.